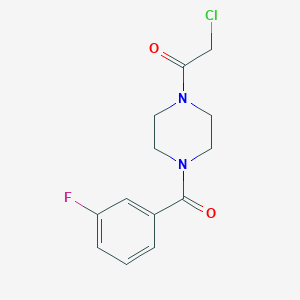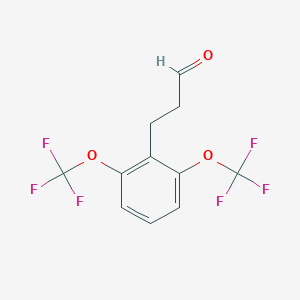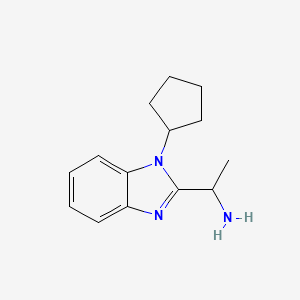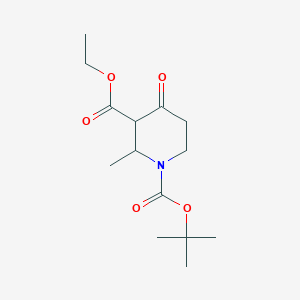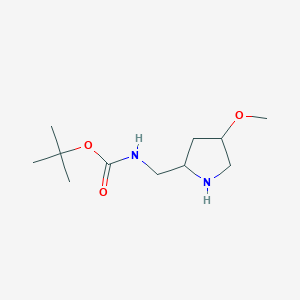
tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with ((4-methoxypyrrolidin-2-yl)methyl)amine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl ((4-methoxypyrrolidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate: Similar in structure but with a pyrimidine ring instead of a pyrrolidine ring.
tert-Butyl ((4-methylpyridin-2-yl)methyl)carbamate: Contains a pyridine ring and a methyl group instead of a methoxy group.
This compound hydrochloride: The hydrochloride salt form of the compound.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[(4-methoxypyrrolidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Clé InChI |
UZCQJAUQLJDJRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


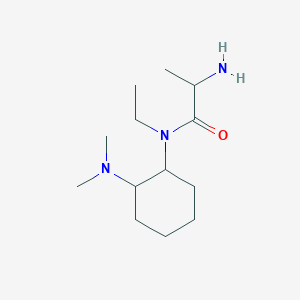
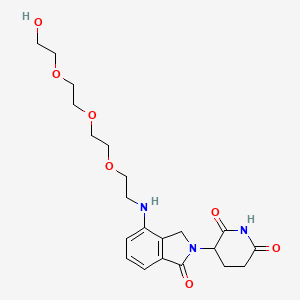
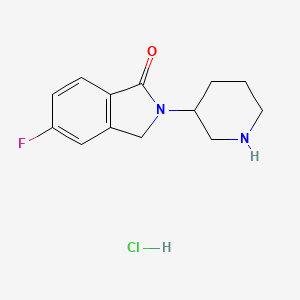
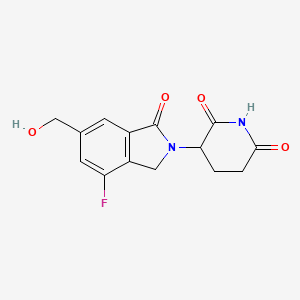
methyl}-2H-pyrrole](/img/structure/B14778183.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
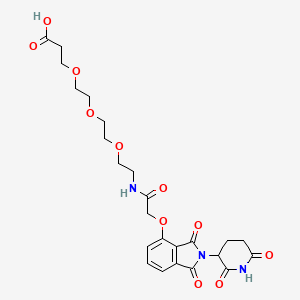

![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

